molecular formula C8H14OS B14868812 2-Thiaspiro[3.5]nonan-7-ol

2-Thiaspiro[3.5]nonan-7-ol

Cat. No.: B14868812
M. Wt: 158.26 g/mol
InChI Key: FOANNYKHIRHAEQ-UHFFFAOYSA-N
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Description

2-Thiaspiro[3.5]nonan-7-ol is a sulfur-containing spirocyclic alcohol with a unique bicyclic framework. The spiro[3.5]nonane core features a six-membered ring fused to a three-membered ring via a single atom (heteroatom: S, O, or N). The hydroxyl group at position 7 likely influences polarity, solubility, and hydrogen-bonding capacity.

Properties

IUPAC Name

2-thiaspiro[3.5]nonan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c9-7-1-3-8(4-2-7)5-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOANNYKHIRHAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiaspiro[3.5]nonan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing sulfur and hydroxyl functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include the use of advanced synthesis techniques and purification methods such as distillation or crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Thiaspiro[3.5]nonan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Thiaspiro[3.5]nonan-7-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets and pathways. The sulfur atom in the spiro ring system can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Thiaspiro[3.5]nonan-7-ol with oxygen (oxa) and nitrogen (aza) analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatom TPSA (Ų) XLogP Availability (Evidence Source)
This compound C₈H₁₄OS ~158.26* S ~29.5† ~1.2‡ Not explicitly reported
1-Oxaspiro[3.5]nonan-7-ol [] C₈H₁₄O₂ 142.20 O 29.50 0.70 Available (≥98% purity)
2-Oxaspiro[3.5]nonan-7-ol [] C₈H₁₄O₂ 142.20 O 29.50 0.70 Available (1g, 250mg)
2-Azaspiro[3.5]nonan-7-ol HCl [] C₇H₁₄ClNO 179.65 N 32.70 0.50 In stock (98% purity)
7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl [] C₉H₁₈ClNO 199.70 N 23.47 1.10 $223/250mg

*Estimated based on sulfur substitution in analogous structures (e.g., 2-Thiaspiro[3.5]nonan-7-one: MW 156.24 []). †Topological Polar Surface Area (TPSA) inferred from alcohol and thioether contributions. ‡XLogP estimated using sulfur’s higher lipophilicity compared to oxygen.

Key Observations:
  • Molecular Weight : Sulfur substitution increases molecular weight compared to oxa analogs (~16 g/mol difference).
  • Polarity : Thia derivatives exhibit slightly higher lipophilicity (XLogP ~1.2) than oxa analogs (XLogP ~0.7) due to sulfur’s lower electronegativity.
  • Hydrogen Bonding : The hydroxyl group dominates TPSA values (~29–33 Ų), but nitrogen in aza derivatives introduces additional hydrogen-bond acceptor capacity.

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